3-bromo-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide

Catalog No.
S2949775
CAS No.
2034496-67-6
M.F
C15H17BrN2O4
M. Wt
369.215
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-bromo-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)e...

CAS Number

2034496-67-6

Product Name

3-bromo-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide

IUPAC Name

3-bromo-N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]benzamide

Molecular Formula

C15H17BrN2O4

Molecular Weight

369.215

InChI

InChI=1S/C15H17BrN2O4/c16-12-3-1-2-11(10-12)15(21)17-6-8-22-9-7-18-13(19)4-5-14(18)20/h1-3,10H,4-9H2,(H,17,21)

InChI Key

SBMBXOMCMLWNBC-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)CCOCCNC(=O)C2=CC(=CC=C2)Br

solubility

not available

3-bromo-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide is a complex organic compound characterized by its unique structural features. It contains a brominated benzamide core, a pyrrolidinone moiety, and an ethoxyethyl side chain. The presence of the bromine atom enhances its reactivity, while the pyrrolidinone group is known for its role in biological interactions. This compound has garnered attention in scientific research due to its potential applications in medicinal chemistry and organic synthesis.

  • Oxidation: This can introduce additional functional groups or modify existing ones, potentially yielding derivatives with enhanced biological activity.
  • Reduction: This reaction may be employed to remove oxygen-containing groups or reduce double bonds within the molecule.
  • Nucleophilic Substitution: The compound can react with nucleophiles to introduce new substituents onto the benzamide ring.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium methoxide as a nucleophile. The specific products formed depend heavily on the reaction conditions and reagents employed.

The biological activity of 3-bromo-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide is primarily linked to its ability to interact with various enzymes and receptors. The bromine atom and the pyrrolidinone group are crucial for binding to molecular targets, which can modulate enzyme activity and influence cellular processes. Studies suggest that this compound may exhibit potential as an enzyme inhibitor, making it valuable in pharmacological research.

The synthesis of 3-bromo-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide typically involves a multi-step process:

  • Formation of the Benzamide Core: Starting materials may include substituted benzoic acids and amines.
  • Introduction of the Ethoxyethyl Side Chain: This step often employs alkylation reactions where ethylene glycol derivatives are used.
  • Bromination: The introduction of the bromine atom is usually achieved through electrophilic bromination methods.
  • Pyrrolidinone Formation: The synthesis may involve cyclization reactions to form the pyrrolidinone structure.

In industrial settings, optimized reaction conditions such as continuous flow reactors may be employed to maximize yield and purity.

3-bromo-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide has several applications:

  • Medicinal Chemistry: It serves as a building block for synthesizing more complex pharmaceutical compounds.
  • Biological Research: The compound is utilized in studies related to enzyme inhibition and protein interactions.
  • Material Science: It can be used in developing new materials with specific properties, such as polymers and coatings .

Interaction studies involving 3-bromo-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide focus on its binding affinity to various biological targets. These studies help elucidate its mechanism of action and potential therapeutic effects. Experimental approaches often include:

  • In vitro assays: To assess enzyme inhibition or receptor binding.
  • Molecular docking studies: To predict how the compound interacts with specific proteins at the molecular level.

Such studies are essential for understanding the pharmacological potential of this compound .

Several compounds share structural similarities with 3-bromo-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
3-bromo-N-(3,5-dichlorophenyl)benzamideSimilar benzamide structure with dichlorophenyl substitutionVariations in chemical properties due to different halogen substituents
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamideContains a pyrrolidinone group but differs in benzamide substitutionDifferent substitution pattern leads to distinct biological activities
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2,3-dihydrobenzofuran-5-sulfonamideSimilar ethoxyethyl side chain but includes a sulfonamide groupSulfonamide functionality may impart different reactivity and biological properties

The uniqueness of 3-bromo-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide lies in its specific combination of functional groups and structural features that confer unique reactivity and binding properties. This makes it particularly valuable in synthetic chemistry and biological studies .

XLogP3

0.7

Dates

Last modified: 08-17-2023

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